

An In-depth Technical Guide to Methyl Gamma-Linolenate (CAS: 16326-32-2)

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Compound of Interest

Compound Name: Methyl gamma-linolenate

Cat. No.: B153489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate, with the Chemical Abstracts Service (CAS) number 16326-32-2, is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] This compound is of significant interest in various scientific and industrial fields, including nutritional science, pharmaceutical development, and analytical chemistry.[1] As a derivative of an essential fatty acid, it serves as a crucial precursor in the biosynthesis of eicosanoids, which are key signaling molecules involved in inflammation and cellular functions.[1][3] Furthermore, emerging research highlights its potential as an anti-inflammatory, anti-cancer, and apoptosis-inducing agent, making it a valuable subject for drug discovery and development.[2][4][5] This technical guide provides a comprehensive overview of **methyl gamma-linolenate**, including its physicochemical properties, biological activities, relevant experimental protocols, and key signaling pathways.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **methyl gamma-linolenate** is presented below. This data is essential for its identification, handling, and application in experimental settings.

Table 1: Physicochemical Properties of Methyl Gamma-Linolenate

Property	Value	Reference(s)
CAS Number	16326-32-2	[1] [4]
Molecular Formula	C19H32O2	[1]
Molecular Weight	292.46 g/mol	[6]
Appearance	Liquid	[1]
Density	0.895 g/cm ³	[1] [6]
Boiling Point	385.4°C at 760 mmHg	[1]
Flash Point	101.5°C	[1]
Refractive Index	n _{20/D} 1.476	[1]
Purity	≥99%	[1]
Storage Temperature	-20°C	[6]
Solubility	Soluble in DMSO and dimethyl formamide (≤100 mg/mL)	[6]

Table 2: Spectral Data Summary for Methyl Gamma-Linolenate

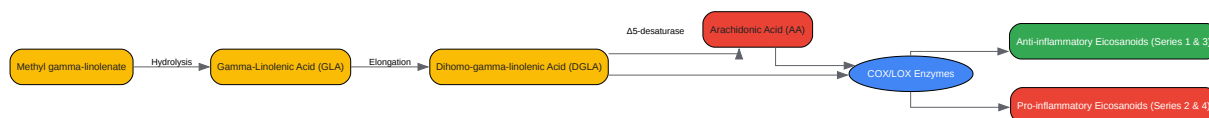
Spectroscopic Technique	Key Characteristics/Observations	Reference(s)
Mass Spectrometry (MS)	Consistent with the molecular weight of 292.46 g/mol .	[5]
Infrared (IR) Spectroscopy	Data consistent with the structure of methyl gamma-linolenate.	[5]
Proton Nuclear Magnetic Resonance (^1H NMR)	Signals corresponding to the olefinic protons, methyl ester protons, and aliphatic chain protons.	[5]
Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)	Signals corresponding to the carbonyl carbon, olefinic carbons, and aliphatic carbons.	[5]

Biological Activities and Signaling Pathways

Methyl gamma-linolenate, primarily through its conversion to gamma-linolenic acid (GLA) and subsequently to dihomo- γ -linolenic acid (DGLA), exerts a range of biological effects. These are largely mediated by its role in the eicosanoid synthesis pathway and its influence on various signaling cascades.

Role in Eicosanoid Synthesis

Methyl gamma-linolenate is a precursor to arachidonic acid, a key molecule in the synthesis of eicosanoids, which are involved in regulating inflammation and cellular functions.[1][3] DGLA, derived from GLA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series 1 prostaglandins (e.g., PGE_1) and 15-series leukotrienes, which generally possess anti-inflammatory properties. This is in contrast to the series 2 prostaglandins and series 4 leukotrienes derived from arachidonic acid, which are predominantly pro-inflammatory.



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Eicosanoid Synthesis from **Methyl gamma-linolenate**.

Leukotriene B4 (LTB4) Receptor Antagonism

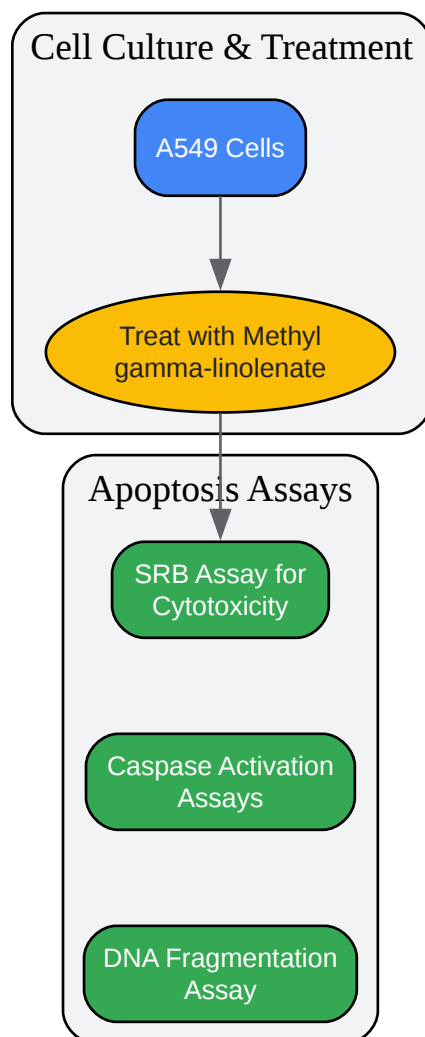
Methyl gamma-linolenate and its parent compound, GLA, have been identified as weak antagonists of the leukotriene B4 (LTB4) receptor.[7] LTB4 is a potent pro-inflammatory chemoattractant for neutrophils. By antagonizing its receptor, **methyl gamma-linolenate** can potentially mitigate inflammatory responses.

Table 3: Biological Activity Data for Methyl Gamma-Linolenate and Related Compounds

Activity	Compound	Value	Cell Line/Model	Reference(s)
LTB4 Receptor Binding	γ-Linolenic Acid Methyl Ester	Ki = 1 μM	Porcine neutrophil membranes	[7]
In vivo Bronchoconstriction Inhibition	γ-Linolenic Acid Methyl Ester	53% inhibition at 1 mg/kg	In vivo model of LTB4-induced bronchoconstriction	[2]
Cytotoxicity	Methyl gamma-linolenate	Potent cytotoxic agent	Human lung carcinoma A-549 cell lines	[5]

Apoptosis Induction in Cancer Cells

Studies have demonstrated that **methyl gamma-linolenate** can induce apoptosis in cancer cells.[5] One study highlighted its potent cytotoxic effect against human lung carcinoma A-549 cell lines.[5] While the precise molecular mechanism is still under investigation, it is suggested to be linked to the modulation of apoptotic signaling pathways.



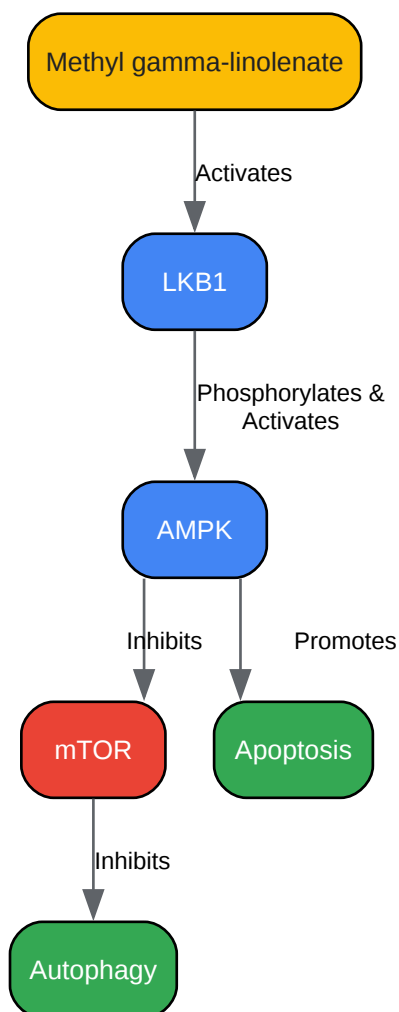
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Experimental Workflow for Apoptosis Induction Study.

Modulation of the LKB1-AMPK-mTOR Signaling Pathway

Gamma-linolenic acid has been shown to protect against lipid metabolism disorders by balancing autophagy and apoptosis through the LKB1-AMPK-mTOR pathway. Activation of AMP-activated protein kinase (AMPK) is a key cellular response to energy stress. This pathway

is a critical regulator of cellular growth and metabolism, and its modulation by GLA suggests a potential therapeutic avenue for metabolic diseases and cancer.



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Modulation of the LKB1-AMPK-mTOR Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, analysis, and biological evaluation of **methyl gamma-linolenate**.

Isolation of Methyl Gamma-Linolenate by Flash Chromatography

This protocol is adapted from a study that successfully isolated **methyl gamma-linolenate** from *Spirulina platensis*.^[5]

- Materials:
 - Lyophilized *Spirulina platensis* biomass
 - Methanol
 - Acetyl chloride
 - n-Hexane
 - Flash chromatography system (e.g., Isolera system)
 - Silica gel cartridges
 - Mobile phase: Hexane and Acetone
- Procedure:
 - Esterification: Reflux 50 g of lyophilized *Spirulina platensis* biomass with 800 mL of a methanol:acetyl chloride mixture (95:5, v/v) for 4 hours.
 - Extraction: After cooling, dilute the extract with water and extract three times with an equal volume of n-hexane.
 - Concentration: Combine the hexane extracts and concentrate under reduced pressure to obtain the crude fatty acid methyl esters (FAMES).
 - Flash Chromatography:
 - Dissolve the crude FAMES in a minimal amount of the mobile phase.
 - Load the sample onto a silica gel cartridge.
 - Elute with a suitable gradient of hexane and acetone. The specific gradient will depend on the system and should be optimized to achieve the best separation.

- Monitor the elution profile using a UV detector.
- Collect the fractions containing **methyl gamma-linolenate**.
- Purity Analysis: Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **methyl gamma-linolenate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of fatty acid methyl esters, which can be applied to **methyl gamma-linolenate**.

- Materials:
 - **Methyl gamma-linolenate** sample
 - Heptane (or other suitable solvent)
 - GC-MS instrument with a suitable capillary column (e.g., a polar column like DB-23)
 - Helium (carrier gas)
 - Internal standard (optional, for quantification)
- Procedure:
 - Sample Preparation: Dissolve a known amount of the **methyl gamma-linolenate** sample in heptane. If quantification is required, add a known amount of an internal standard.
 - GC-MS Conditions:
 - Injector Temperature: 250°C
 - Column Oven Temperature Program:

- Initial temperature: 140°C, hold for 5 minutes.
- Ramp to 240°C at a rate of 4°C/minute.
- Carrier Gas: Helium at a constant flow rate.
- Detector (MS): Operate in electron ionization (EI) mode. Scan a suitable mass range (e.g., m/z 50-500).
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Analysis:
 - Identify the peak corresponding to **methyl gamma-linolenate** based on its retention time and mass spectrum.
 - Compare the mass spectrum with a library of known spectra for confirmation.
 - If an internal standard is used, quantify the amount of **methyl gamma-linolenate** by comparing its peak area to that of the internal standard.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol describes a method to assess the cytotoxic effects of **methyl gamma-linolenate** on A549 human lung carcinoma cells.

- Materials:
 - A549 cells
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - **Methyl gamma-linolenate**
 - Dimethyl sulfoxide (DMSO) for stock solution
 - 96-well cell culture plates

- Trichloroacetic acid (TCA) solution (10% w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Microplate reader
- Procedure:
 - Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
 - Treatment: Prepare serial dilutions of **methyl gamma-linolenate** in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing different concentrations of **methyl gamma-linolenate**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
 - Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
 - Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
 - Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
 - Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
 - Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
 - Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

- Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

Methyl gamma-linolenate (CAS 16326-32-2) is a multifaceted compound with significant potential in both research and therapeutic applications. Its role as a precursor in the eicosanoid pathway, its ability to antagonize the LTB₄ receptor, and its emerging role in modulating key signaling pathways like the AMPK pathway underscore its importance in the study of inflammation, metabolic disorders, and oncology. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this promising molecule. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its preclinical findings into clinical applications.

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